2-Imidazoline, 2-heptyl-

Description

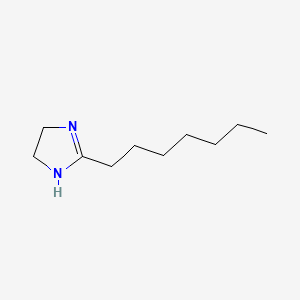

2-Imidazoline, 2-heptyl- (CAS: 22811-14-9) is a heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂ and a structure characterized by a seven-carbon alkyl chain (heptyl group) substituted at the 2-position of the imidazoline ring . This compound belongs to the imidazoline family, which includes three isomers (2-, 3-, and 4-imidazoline), with the 2-imidazoline isomer being the most prevalent due to its stability and diverse applications . The heptyl substituent confers unique physicochemical properties, such as enhanced hydrophobicity, which influences its adsorption behavior and functional utility in industrial and pharmaceutical contexts.

Properties

CAS No. |

22811-14-9 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-heptyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H20N2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h2-9H2,1H3,(H,11,12) |

InChI Key |

WVNBMMKXLDHERT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NCCN1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazoline, including 2-heptyl-2-imidazoline, exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various N-alkylimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that longer alkyl chains, such as heptyl, enhance antimicrobial activity due to improved membrane penetration and interaction with bacterial cell walls .

| Compound Type | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| N-Alkylimidazole Derivatives | High | Moderate to Low |

| 2-Heptyl-2-imidazoline Derivative | Enhanced due to heptyl chain | Limited effectiveness |

Anti-inflammatory and Analgesic Properties

Imidazole derivatives are known for their anti-inflammatory and analgesic properties. Studies have shown that slight modifications in the substituents on the imidazole nucleus can lead to improved pharmacological effects. For instance, compounds with heptyl substitutions have been noted for their enhanced binding affinity to target proteins involved in inflammatory pathways .

Surfactants and Emulsifiers

The amphiphilic nature of 2-heptyl-2-imidazoline makes it an effective surfactant. It is used in formulations requiring emulsification and stabilization of mixtures. Its application in cosmetics as an emulsifier is particularly noteworthy, where it aids in skin conditioning and product stability .

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various N-alkylimidazole derivatives, including those with heptyl chains. The findings revealed that compounds with longer alkyl chains exhibited superior activity against Staphylococcus aureus compared to shorter-chain analogs. The study utilized disk diffusion and broth microdilution methods to confirm these results .

Application in HPLC Analysis

The separation capabilities of 1-(Carboxyethoxyethyl)-2-heptyl-2-imidazoline sodium salt were evaluated using High-Performance Liquid Chromatography (HPLC). This method demonstrated effective isolation of impurities, showcasing its potential for pharmacokinetic studies and quality control in pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Differences

Alkyl-Substituted 2-Imidazolines

2-Methyl-2-imidazoline (2-MI) :

- Molecular Formula : C₄H₈N₂ (MW: 84.12) .

- Applications : Primarily studied for corrosion inhibition. In sulfuric acid environments, 2-MI exhibits >80% efficiency on carbon steel .

- Key Difference : The shorter methyl group limits hydrophobic interactions compared to 2-heptyl-, resulting in weaker adsorption on metal surfaces .

- 2-Heptadecyl-2-imidazoline: Molecular Formula: C₂₀H₄₀N₂ (MW: 308.55) . Applications: Used as a surfactant and fungicide. The long heptadecyl chain enhances lipid solubility, making it suitable for emulsification and antimicrobial activity .

Aromatic-Substituted 2-Imidazolines

- 2-(2-Benzofuranyl)-2-imidazoline (2-BFI): Molecular Formula: C₁₁H₁₀N₂O (MW: 186.22) . Applications: Selective imidazoline I₂ receptor agonist with neuroprotective properties. Demonstrated efficacy in attenuating blood-brain barrier disruption in multiple sclerosis models . Key Difference: The benzofuranyl group enables π-π interactions and receptor binding, contrasting with the nonpolar heptyl group in 2-heptyl- .

Xylometazoline :

- Molecular Formula : C₁₆H₂₄N₂ (MW: 244.38) .

- Applications : Nasal decongestant (α-adrenergic agonist). The tert-butyl-dimethylbenzyl substituent enhances receptor affinity and bioavailability .

- Key Difference : Aromatic substituents enable therapeutic activity, whereas 2-heptyl-'s alkyl chain favors industrial applications like corrosion inhibition.

Corrosion Inhibition Efficiency

Note: While 2-heptyl- lacks direct experimental data, its longer alkyl chain is hypothesized to improve corrosion inhibition by forming dense hydrophobic films on metal surfaces .

Pharmacological Activity

Note: Alkyl-substituted imidazolines like 2-heptyl- are less common in pharmacology due to their lack of aromatic pharmacophores but may find use in drug delivery systems .

Physicochemical Properties

| Compound | Water Solubility | LogP (Predicted) | Key Application |

|---|---|---|---|

| 2-Methyl-2-imidazoline | High | 0.5 | Corrosion inhibitor |

| 2-Heptyl-2-imidazoline | Low | 3.8 | Industrial coatings |

| 2-BFI | Moderate | 2.1 | Neurotherapeutics |

Solubility Insight: The heptyl chain reduces water solubility, limiting 2-heptyl-'s use in aqueous systems but favoring nonpolar applications .

Preparation Methods

Nitrile-Based Condensation

Heptyl nitrile reacts with ethylenediamine in methanol under reflux (60–80°C) for 6–8 hours to form the linear intermediate N-(2-aminoethyl)heptanamide . The reaction is typically catalyzed by triethylamine, which facilitates nucleophilic attack by the primary amine on the nitrile’s electrophilic carbon. Subsequent cyclization requires alkaline conditions: calcium oxide (CaO) is added, and the mixture is heated to 200–220°C for 3–5 hours. This high-temperature step eliminates ammonia, driving the equilibrium toward the cyclic imidazoline product. Reported yields range from 68% to 82%, with purity dependent on efficient removal of byproducts such as unreacted nitrile and polymeric side products.

Ester-Based Condensation

Alternative protocols substitute heptyl nitrile with heptyl esters (e.g., methyl heptanoate). In this variant, ethylenediamine reacts with the ester in ethanol at 70°C for 12 hours, forming a diamide intermediate. Cyclization is achieved using hydrochloric acid (HCl) as a catalyst, with the reaction mixture refluxed at 110°C for 4 hours. While this method avoids high-temperature steps, yields are generally lower (55–65%) due to competing hydrolysis of the ester under acidic conditions.

Multicomponent Reactions for Regioselective Synthesis

Recent advances in imidazoline synthesis emphasize multicomponent reactions (MCRs) that combine amines, carbonyl compounds, and α-acidic isocyano amides/esters. These one-pot strategies enhance atom economy and enable precise control over substituent placement.

Silver-Catalyzed MCRs

A three-component reaction employing heptylamine, formaldehyde, and methyl isocyanoacetate in dichloromethane (DCM) at 25°C, catalyzed by silver nitrate (AgNO₃, 5 mol%), selectively produces 2-heptyl-2-imidazoline within 2 hours. The mechanism involves initial formation of an imine from heptylamine and formaldehyde, followed by [2+2+1] cycloaddition with the isocyano ester. Silver ions coordinate to the isocyanide, stabilizing the transition state and suppressing oxazole byproduct formation. Yields exceed 90% with >95% regioselectivity, making this method ideal for high-purity applications.

Solvent-Directed Cyclization

Solvent polarity profoundly influences product distribution in MCRs. For example, using tetrahydrofuran (THF) instead of DCM in the absence of metal catalysts shifts the pathway toward oxazole derivatives. However, introducing a Brønsted acid (e.g., acetic acid) restores imidazoline selectivity by protonating the intermediate Schiff base, favoring 5-endo-trig cyclization over alternative pathways.

Industrial-Scale Cyclization Protocols

Large-scale production of 2-heptyl-2-imidazoline prioritizes cost-effectiveness and minimal purification steps. Patent DE3043562C2 describes a continuous process where N-(2-aminoethyl)heptanamide is passed through a heated reactor packed with calcium oxide pellets at 210°C. The gaseous ammonia byproduct is continuously removed via distillation, achieving 75–80% conversion per pass. Recycling unreacted starting material improves overall yield to 92%.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|

| Nitrile condensation | CaO, 200°C | 68–82 | 85–90 | Industrial |

| Ester condensation | HCl, 110°C | 55–65 | 75–80 | Laboratory |

| Ag-catalyzed MCR | AgNO₃, 25°C | 90–95 | >95 | Laboratory |

| Continuous cyclization | CaO, 210°C | 75–80 | 88–92 | Industrial |

The Ag-catalyzed MCR offers superior yield and purity but requires costly catalysts and anhydrous conditions. In contrast, calcium oxide-mediated methods are economically viable for bulk production despite moderate yields.

Challenges and Optimization Strategies

Byproduct Formation

A common issue in nitrile-based routes is the generation of 2-heptyl-4,5-dihydroimidazole isomers due to incomplete cyclization. Increasing reaction temperature to 230°C reduces isomer content to <2% but risks decomposition. Alternatively, post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) achieves >99% purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-heptyl-2-imidazoline, and what are their key methodological considerations?

- Answer: The synthesis of 2-imidazoline derivatives typically involves multicomponent reactions (MCRs) or ring-expansion strategies. For example, MCRs using AgOAc as a catalyst can accelerate imidazoline formation by stabilizing reactive intermediates . One-pot synthesis via imidoyl chloride and aziridine ring expansion has also been reported, requiring precise stoichiometric ratios (e.g., 5:1 TEA:TEA·HCl) and reflux conditions in acetone to achieve high yields . Key considerations include catalyst selection (e.g., Ag salts for regioselectivity), temperature control (60°C optimal for conversion), and solvent polarity to minimize side products like oxazoles .

Q. How can researchers characterize the purity and structural integrity of 2-heptyl-2-imidazoline using spectroscopic techniques?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the imidazoline ring structure and alkyl chain substitution. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data. Comparative analysis with NIST reference data for analogous compounds (e.g., 2-methylimidazole) ensures accuracy .

Q. What are the solubility properties of 2-heptyl-2-imidazoline in common laboratory solvents, and how do experimental conditions affect these measurements?

- Answer: Solubility varies with solvent polarity and temperature. For similar imidazolines (e.g., 2-(1-naphthylmethyl)-2-imidazoline hydrochloride), water solubility is limited (~50 g/L at 25°C), while ethanol shows moderate solubility, and acetone is poor due to hydrophobic alkyl chains . Methodologically, dynamic viscosity measurements (4.0–6.0 cP at 25°C) and phase diagrams under controlled humidity/temperature are recommended to account for hygroscopicity and aggregation effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for 2-imidazoline derivatives across different studies?

- Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or impurity profiles. Rigorous analytical validation (HPLC ≥95% purity) and standardized protocols (e.g., OECD guidelines for cytotoxicity) are essential. Meta-analyses comparing structural analogs (e.g., clonidine vs. naphazoline) can isolate substituent effects. For instance, 2-heptyl-2-imidazoline’s lipophilicity may enhance membrane permeability but reduce aqueous stability, necessitating pharmacokinetic profiling .

Q. How can enantioselective synthesis of 2-heptyl-2-imidazoline be achieved, and what chiral catalysts or conditions are reported?

- Answer: Enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis. For bicyclic imidazolines, Rhodium-catalyzed cycloadditions or enantioselective ring expansion using chiral amines (e.g., (R)-BINOL) have been employed . Stereochemical outcomes are verified via NOE NMR or chiral HPLC. Recent advances in N-heterocyclic carbene (NHC) ligands also offer routes to control stereocenters during alkylation .

Q. What computational approaches are recommended for predicting the reactivity and stability of 2-heptyl-2-imidazoline under varying pH conditions?

- Answer: Density Functional Theory (DFT) simulations model protonation states and tautomeric equilibria. For example, the imidazoline ring’s basic nitrogen (pKa ~7–9) undergoes pH-dependent charge shifts, affecting solubility and ligand-receptor binding. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) predict aggregation behavior, while QSAR models correlate alkyl chain length with bioactivity .

Methodological Notes

- Data Contradiction Analysis: Cross-validate solubility and toxicity data using orthogonal methods (e.g., isothermal titration calorimetry for solubility, Ames tests for mutagenicity) .

- Experimental Design: For synthesis optimization, employ Design of Experiments (DoE) to assess variables (catalyst loading, solvent, temperature) on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.